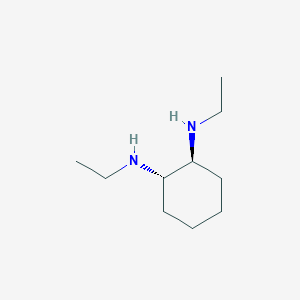![molecular formula C12H22Cl3N3 B13617576 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride typically involves several steps. One common method includes the reaction of benzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azetidine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride can be compared with other similar compounds, such as:
1-Benzylazetidin-3-amine dihydrochloride: This compound shares a similar azetidine ring structure but differs in its specific functional groups and properties.
1-Boc-3-(aminomethyl)azetidine: Another related compound with a similar core structure but different protective groups, affecting its reactivity and applications.
3-Aminomethyl-1-benzhydrylazetidine:
Properties
Molecular Formula |
C12H22Cl3N3 |
|---|---|
Molecular Weight |
314.7 g/mol |
IUPAC Name |
[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C12H19N3.3ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;;;/h1-5H,6-10,13-14H2;3*1H |
InChI Key |
SIJGFRWWSMSAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CN)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
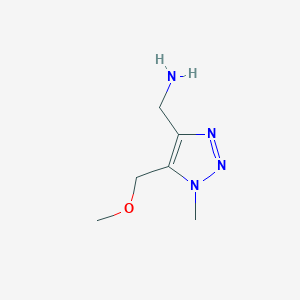
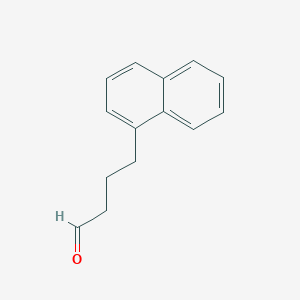
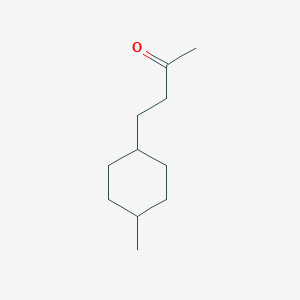
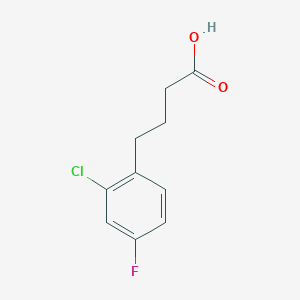

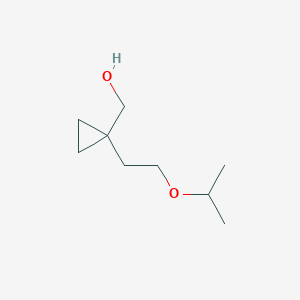
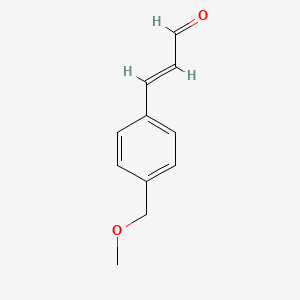

![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
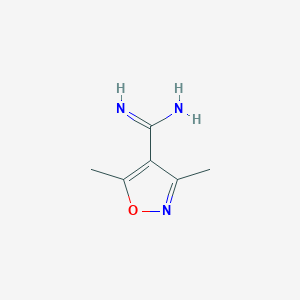
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
